4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one
CAS No.: 1291868-99-9
Cat. No.: VC5185167
Molecular Formula: C25H20N4O4
Molecular Weight: 440.459
* For research use only. Not for human or veterinary use.
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one - 1291868-99-9](/images/structure/VC5185167.png)
Specification
CAS No. | 1291868-99-9 |
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Molecular Formula | C25H20N4O4 |
Molecular Weight | 440.459 |
IUPAC Name | 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one |
Standard InChI | InChI=1S/C25H20N4O4/c1-15-7-6-8-17(11-15)29-25(30)21-10-5-4-9-20(21)22(27-29)24-26-23(28-33-24)16-12-18(31-2)14-19(13-16)32-3/h4-14H,1-3H3 |
Standard InChI Key | FKGBBACNSROSEL-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC |
Introduction
The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic molecule with a unique structural arrangement. It combines a phthalazinone framework with an oxadiazole ring and a dimethoxyphenyl group, making it a subject of interest in medicinal chemistry due to its potential biological activities.
Molecular Characteristics
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Molecular Formula: CHNO
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Molecular Weight: 440.46 g/mol
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CAS Number: 1291868-99-9
Structural Features
This compound features a 1,2-dihydrophthalazin-1-one core, which is substituted with a 3-methylphenyl group at the 2-position and a 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety at the 4-position. The presence of the oxadiazole ring and the dimethoxyphenyl group contributes to its pharmacological properties, potentially enhancing interactions with biological targets.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, its structural components suggest potential interactions with enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding, and the phthalazinone framework may contribute to its stability and bioavailability.
Potential Applications
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Drug Design: The unique combination of functional groups makes it a candidate for further modification and optimization in drug design.
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Pharmacological Studies: Investigating its interactions with biological targets could reveal insights into its pharmacological profile.
Research Findings and Future Directions
Given the lack of detailed literature on this specific compound, future research should focus on:
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Synthetic Optimization: Improving synthesis efficiency and yield.
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Biological Screening: Assessing its activity against various biological targets.
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Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance desired biological effects.
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